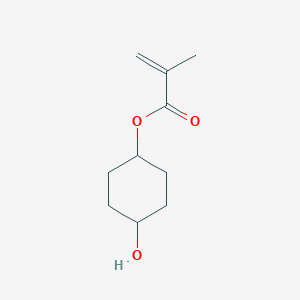

2-Propenoic acid, 2-methyl-, 4-hydroxycyclohexyl ester

概要

説明

. This compound is a derivative of methacrylic acid and is characterized by the presence of a hydroxy group on the cyclohexyl ring. It is commonly used in the production of polymers and copolymers due to its ability to undergo polymerization reactions.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propenoic acid, 2-methyl-, 4-hydroxycyclohexyl ester typically involves the esterification of methacrylic acid with 4-hydroxycyclohexanol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .

Industrial Production Methods

In industrial settings, the production of this compound is carried out in large-scale reactors. The process involves the continuous addition of methacrylic acid and 4-hydroxycyclohexanol to the reactor, along with the acid catalyst. The reaction mixture is heated to the desired temperature and maintained under reflux conditions until the reaction is complete. The product is then purified by distillation to remove any unreacted starting materials and by-products .

化学反応の分析

Types of Reactions

2-Propenoic acid, 2-methyl-, 4-hydroxycyclohexyl ester undergoes various chemical reactions, including:

Polymerization: The compound can undergo free radical polymerization to form homopolymers and copolymers.

Esterification: It can react with alcohols to form new esters.

Hydrolysis: The ester group can be hydrolyzed to form methacrylic acid and 4-hydroxycyclohexanol.

Common Reagents and Conditions

Polymerization: Initiated by free radical initiators such as benzoyl peroxide or azobisisobutyronitrile (AIBN) under heat or UV light.

Esterification: Catalyzed by acid catalysts like sulfuric acid or p-toluenesulfonic acid under reflux conditions.

Major Products Formed

Polymerization: Polymers and copolymers with varying properties depending on the comonomers used.

Esterification: New esters with different alcohol groups.

Hydrolysis: Methacrylic acid and 4-hydroxycyclohexanol.

科学的研究の応用

Industrial Applications

1. Polymer Production

- CHMA is primarily utilized in the synthesis of polymers and copolymers. It serves as a monomer in the production of acrylic resins, which are essential in coatings, adhesives, and sealants due to their excellent adhesion properties and durability .

2. Coatings and Paints

- The compound is incorporated into formulations for paints and coatings to enhance their performance characteristics, such as gloss, hardness, and chemical resistance. Its use in automotive and industrial coatings is particularly notable due to its ability to provide a tough finish .

3. Adhesives and Sealants

- Cyclohexyl methacrylate is used in the development of adhesives that require high strength and flexibility. Its properties make it suitable for both structural and non-structural applications in construction and manufacturing .

4. Cosmetic Applications

- Due to its film-forming properties, CHMA is included in cosmetic formulations, particularly in nail products where it acts as a binder for artificial nails . However, safety assessments indicate that it may cause skin sensitization in some individuals .

Research Applications

1. Biomedical Research

- CHMA is being explored for use in drug delivery systems due to its biocompatibility and ability to form hydrogels. These hydrogels can encapsulate drugs and release them in a controlled manner, making them suitable for therapeutic applications .

2. Material Science

- In material science research, CHMA is studied for its potential in developing advanced materials with tailored properties. The ability to modify its polymerization conditions allows researchers to create materials with specific mechanical and thermal characteristics .

Case Studies

作用機序

The mechanism of action of 2-Propenoic acid, 2-methyl-, 4-hydroxycyclohexyl ester primarily involves its ability to undergo polymerization reactions. The compound can form free radicals under the influence of initiators, which then propagate to form long polymer chains. The presence of the hydroxy group on the cyclohexyl ring can also participate in hydrogen bonding, influencing the physical properties of the resulting polymers .

類似化合物との比較

Similar Compounds

Methacrylic acid, cyclohexyl ester: Similar in structure but lacks the hydroxy group on the cyclohexyl ring.

2-Propenoic acid, 2-methyl-, cyclohexyl ester: Another similar compound without the hydroxy group.

2-Propenoic acid, 2-methyl-: A simpler structure without the cyclohexyl ring

Uniqueness

2-Propenoic acid, 2-methyl-, 4-hydroxycyclohexyl ester is unique due to the presence of the hydroxy group on the cyclohexyl ring, which imparts additional reactivity and the ability to form hydrogen bonds. This feature enhances its utility in applications requiring specific mechanical and adhesive properties .

生物活性

2-Propenoic acid, 2-methyl-, 4-hydroxycyclohexyl ester, also known as 4-Hydroxycyclohexyl methacrylate (CAS No. 203245-10-7), is a compound with significant biological activity and application in various fields, particularly in polymer chemistry and biomedical applications. Its structure consists of a methacrylate group that confers unique properties conducive to polymerization and biological interactions.

The biological activity of this compound primarily involves its role as a monomer in polymerization processes, which can lead to the formation of bioactive polymers. These polymers can exhibit various biological properties, including antimicrobial and anticancer activities.

- Antimicrobial Activity : Studies have shown that methacrylate-based polymers can be engineered to possess antimicrobial properties. This is achieved through the incorporation of bioactive agents or modification of the polymer surface to enhance interaction with microbial cells .

- Cytotoxicity : The compound has been evaluated for cytotoxic effects on different cell lines. For instance, research indicates that certain methacrylate derivatives can induce apoptosis in cancer cells, making them potential candidates for drug delivery systems or therapeutic agents .

Toxicological Profile

Toxicological assessments have indicated that while methacrylate esters can cause irritation upon exposure, they generally exhibit low acute toxicity. The LD50 values for related compounds range significantly but often exceed 2000 mg/kg in animal models . Long-term exposure studies are necessary to fully understand the chronic effects of this compound.

Table of Biological Activities

Case Study: Antimicrobial Polymeric Surfaces

A study highlighted the development of antimicrobial surfaces using polymers derived from methacrylate esters, including 4-hydroxycyclohexyl methacrylate. These surfaces were treated with silver nanoparticles, enhancing their antibacterial properties against pathogens like E. coli and S. aureus. The results demonstrated a significant reduction in bacterial colonization on treated surfaces compared to untreated controls .

Case Study: Drug Delivery Systems

Research has explored the use of photopolymerizable hydrogels containing this compound for drug delivery applications. These hydrogels can encapsulate therapeutic agents and release them in a controlled manner upon exposure to UV light, offering a promising strategy for localized treatment in tissue engineering .

特性

IUPAC Name |

(4-hydroxycyclohexyl) 2-methylprop-2-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O3/c1-7(2)10(12)13-9-5-3-8(11)4-6-9/h8-9,11H,1,3-6H2,2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANEJEEOZPSVNPX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)OC1CCC(CC1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30436772 | |

| Record name | 2-Propenoic acid, 2-methyl-, 4-hydroxycyclohexyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30436772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

203245-10-7 | |

| Record name | 2-Propenoic acid, 2-methyl-, 4-hydroxycyclohexyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30436772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。